molecular formula C6H7F2IN2O B2575752 [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol CAS No. 2101197-45-7

[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol

Cat. No.: B2575752
CAS No.: 2101197-45-7
M. Wt: 288.036
InChI Key: MNYTXLLODVSUQK-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol: is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol typically involves the difluoroethylation of a pyrazole precursor. One common method includes the use of hypervalent iodine reagents to introduce the difluoroethyl group. The reaction conditions often involve mild temperatures and the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and hydrogen bond donor capacity, allowing it to interact effectively with biological macromolecules. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

  • [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol
  • [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid]
  • 2,2-Difluoroethanol

Uniqueness: Compared to similar compounds, [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of both the difluoroethyl and iodine substituents provides a unique combination of electronic and steric effects, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-(2,2-difluoroethyl)-4-iodopyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2O/c7-6(8)2-11-5(3-12)4(9)1-10-11/h1,6,12H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYTXLLODVSUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)CO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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